molecular formula C11H13NO4 B2599757 2-Tert-butyl-5-nitrobenzoic acid CAS No. 14034-90-3

2-Tert-butyl-5-nitrobenzoic acid

Cat. No. B2599757
CAS RN: 14034-90-3
M. Wt: 223.228
InChI Key: VCLKPBOYESSDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-5-nitrobenzoic acid is a chemical compound with the molecular weight of 223.23 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-Tert-butyl-5-nitrobenzoic acid is 1S/C11H13NO4/c1-11(2,3)9-5-4-7(12(15)16)6-8(9)10(13)14/h4-6H,1-3H3,(H,13,14) . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Tert-butyl-5-nitrobenzoic acid are not available, it’s known that tert-butyl groups can be used as probes for NMR studies of macromolecular complexes .


Physical And Chemical Properties Analysis

2-Tert-butyl-5-nitrobenzoic acid is a powder at room temperature . It has a melting point of 170-174°C .

Scientific Research Applications

Chemical Properties

“2-Tert-butyl-5-nitrobenzoic acid” is a chemical compound with the CAS Number: 14034-90-3 . It has a molecular weight of 223.23 . The compound is typically stored at room temperature and is available in a powder form . It has a melting point range of 170-174°C .

Use as a Tagging Agent in NMR Studies

The tert-butyl group of “2-Tert-butyl-5-nitrobenzoic acid” has been used as a probe for NMR studies of macromolecular complexes . In these studies, tert-butyl groups were attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate . This strategy has been found to be useful for analyzing presynaptic complexes involved in neurotransmitter release .

Impact on Soil Microbial Communities

There is some evidence to suggest that benzoic acid and its derivatives, including “2-Tert-butyl-5-nitrobenzoic acid”, could affect the composition and structure of soil microbial communities . This could potentially influence the metabolome of plants such as tobacco through key functional strains, ultimately leading to the inhibition of growth, development, and quality of tobacco leaves .

Use in Transcriptome Sequencing

“2-Tert-butyl-5-nitrobenzoic acid” has been mentioned in the context of transcriptome sequencing . While the exact role of the compound in this process is not clear from the available information, it suggests a potential application in genetic research and bioinformatics .

Safety And Hazards

The safety information for 2-Tert-butyl-5-nitrobenzoic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-tert-butyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,3)9-5-4-7(12(15)16)6-8(9)10(13)14/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLKPBOYESSDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-5-nitrobenzoic acid

CAS RN

14034-90-3
Record name 2-tert-butyl-5-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.